1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis in Antipsychotic Research
A study by Raviña et al. (2000) explored conformationally restricted butyrophenones, which are related to the chemical structure . These compounds, including variations like 4-(2-pyridyl)piperazine, showed potential as antipsychotic agents. Their binding affinity for dopamine and serotonin receptors was analyzed, indicating their relevance in neurochemical studies and as potential neuroleptic drugs (Raviña et al., 2000).
Platelet-Activating Factor Antagonists
Carceller et al. (1996) synthesized and studied compounds including 1-acyl-4-piperidyl)methyl variants as potent platelet-activating factor (PAF) antagonists. This research demonstrates the application of such compounds in addressing cardiovascular issues, specifically in controlling platelet aggregation (Carceller et al., 1996).
Antagonists for the Treatment of Migraines
Habernickel (2001) discussed compounds like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4-[(3-oxo-2-phenyl-piperazin-1-yl)-methyl]-piperidine as potential 5-HT-1D receptor agonists for migraine treatment. The structural similarity to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine indicates its potential in migraine therapy (Habernickel, 2001).
Synthesis and Docking Studies for Medicinal Chemistry
Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, highlighting the importance of these compounds in medicinal chemistry. This research underlines the role of such chemicals in drug design and their potential biological activities (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).
Antidiabetic Drug Research
Bindu et al. (2019) studied triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. Their work showcases the use of such compounds in addressing diabetes through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, B., Vijayalakshmi, S., & Manikandan, A., 2019).
Antifungal Azoles
Upadhayaya et al. (2004) synthesized and evaluated antifungal azoles, including piperazine derivatives. These compounds demonstrated significant antifungal activity, highlighting their potential in treating fungal infections (Upadhayaya, R., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S., 2004).
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBEFHRVBKPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.